molecular formula C22H23N3O5S B2782414 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)benzamide CAS No. 683235-63-4

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)benzamide

Cat. No.: B2782414
CAS No.: 683235-63-4
M. Wt: 441.5
InChI Key: CWYODFMHGDDBGF-UHFFFAOYSA-N
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Description

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)benzamide is a synthetic sulfonamide-benzamide hybrid compound characterized by a sulfamoyl group linked to a 3,5-dimethylpiperidine moiety and an N-substituted 1,3-dioxoisoindole ring.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-13-9-14(2)12-25(11-13)31(29,30)17-6-3-15(4-7-17)20(26)23-16-5-8-18-19(10-16)22(28)24-21(18)27/h3-8,10,13-14H,9,11-12H2,1-2H3,(H,23,26)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYODFMHGDDBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the sulfonyl group. The final step involves coupling the sulfonyl-piperidine intermediate with the isoindole derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine or bromine) or nucleophiles (e.g., amines or thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Researchers may investigate its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights two sulfamoyl benzamide derivatives, LMM5 and LMM11 , which share structural motifs with the target compound. Below is a detailed comparison based on substituent variations and inferred structure-activity relationships (SARs):

Table 1: Structural and Functional Comparison of Sulfamoyl Benzamide Derivatives

Compound Name Sulfamoyl Substituent Amide-Linked Heterocycle Key Structural Features Potential Implications
4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)benzamide 3,5-dimethylpiperidine 1,3-dioxoisoindol-5-yl - Basic piperidine enhances solubility
- Dioxoisoindole enables π-π interactions
Possible antifungal or enzymatic inhibition
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl) 5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazole - Bulky benzyl group may reduce solubility
- Methoxy group enhances lipophilicity
Antifungal activity (inferred from Fluconazole co-testing )
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl) 5-(furan-2-yl)-1,3,4-oxadiazole - Cyclohexyl improves metabolic stability
- Furan may engage hydrogen bonding
Enhanced stability and target selectivity

Key Observations:

Sulfamoyl Substituents :

  • The 3,5-dimethylpiperidine group in the target compound likely confers higher aqueous solubility compared to LMM5 ’s benzyl(methyl) and LMM11 ’s cyclohexyl(ethyl) groups. Piperidine’s basicity may also facilitate ionization at physiological pH, enhancing bioavailability.
  • LMM11 ’s cyclohexyl group may improve metabolic stability by shielding the sulfamoyl moiety from enzymatic degradation, a feature absent in the target compound’s piperidine substituent.

Amide-Linked Heterocycles: The 1,3-dioxoisoindole in the target compound is structurally distinct from the 1,3,4-oxadiazole rings in LMM5 and LMM11.

This suggests that sulfamoyl benzamides in this class may target fungal enzymes (e.g., lanosterol 14α-demethylase). The target compound’s dioxoisoindole moiety could modulate selectivity toward distinct fungal or mammalian targets.

Biological Activity

The compound 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a piperidine ring, a sulfonyl group, and an isoindole moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, a study synthesized a series of piperidine derivatives that showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The most active compounds in this series had IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating potent enzyme inhibition capabilities .

Enzyme Inhibition

The sulfonamide functionality in compounds similar to This compound is also associated with enzyme inhibition. Specifically, studies have shown that piperidine derivatives can act as acetylcholinesterase (AChE) inhibitors, which are crucial in treating conditions such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in synapses, enhancing neurotransmission .

Anticancer Potential

Preliminary studies suggest that compounds containing the piperidine nucleus exhibit anticancer properties. For example, research on 4-piperidones indicated selective cytotoxicity towards malignant cells while sparing non-malignant cells. This selectivity is measured using the selectivity index (SI), which compares the cytotoxic effects on cancerous versus healthy cells .

The mechanisms underlying the biological activities of this compound likely involve multiple pathways:

  • Interaction with Enzymes : The sulfonamide group may interact with active sites of enzymes such as urease and AChE.
  • Cellular Uptake : The piperidine ring may facilitate cellular uptake due to its lipophilicity.
  • Receptor Modulation : Potential interaction with neurotransmitter receptors could explain its neuroactive properties.

Study 1: Antibacterial and Enzyme Inhibition

A study focused on synthesizing various piperidine derivatives reported their activity against several bacterial strains and their efficacy as urease inhibitors. The results indicated that some derivatives had IC50 values significantly lower than the reference standard thiourea, showcasing their potential as effective antibacterial agents .

Study 2: Anticancer Activity

In another investigation into tumor-selective compounds, several piperidone derivatives were tested for their cytotoxic effects on human cancer cell lines. The findings highlighted that these compounds exhibited a high degree of toxicity towards malignant cells while maintaining lower toxicity towards non-malignant cells, suggesting potential for cancer therapy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
Compound AAntibacterialSalmonella typhi2.14
Compound BAChE InhibitionHuman AChE0.63
Compound CUrease InhibitionUrease1.13
Compound DCytotoxicityHL-60 (cancer cell)SI = 5

Q & A

Basic: What are the established synthetic routes for 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves sequential steps:

  • Step 1 : Formation of the sulfonyl chloride intermediate (e.g., reacting 3,5-dimethylpiperidine with chlorosulfonic acid).
  • Step 2 : Coupling the sulfonyl chloride with a benzamide precursor (e.g., N-(1,3-dioxoisoindol-5-yl)benzamide) under anhydrous conditions with a base like pyridine .
  • Optimization : Use Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent polarity). For example, flow chemistry methods (e.g., continuous-flow reactors) can enhance reproducibility and yield by minimizing side reactions .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions (e.g., dimethylpiperidine protons at δ 1.2–1.8 ppm, isoindole carbonyls at δ 167–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 454.12 for C22H22N3O5S) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using guidelines like OECD TG 455 .
  • Compound Purity : Impurities >5% can skew results. Validate purity via orthogonal methods (HPLC, NMR) before bioassays .
  • Pharmacokinetic Factors : Differences in metabolic stability (e.g., CYP450 enzyme activity) may explain variability. Use hepatic microsome assays to compare metabolic profiles .

Advanced: What strategies are effective for designing structure-activity relationship (SAR) studies on this sulfonamide derivative?

  • Substituent Variation : Systematically modify the piperidine (e.g., 3,5-dimethyl → 3-ethyl-5-fluoro) or benzamide moieties to assess steric/electronic effects on target binding .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like carbonic anhydrase IX. Validate with in vitro enzyme inhibition assays .
  • Fragment-Based Screening : Use truncated analogs (e.g., removing the dioxoisoindole group) to identify essential pharmacophores .

Advanced: How can metabolic stability challenges be addressed during preclinical development?

  • In Vitro Assays : Test hepatic stability using human liver microsomes (HLM) with LC-MS quantification of parent compound depletion .
  • Structural Modifications : Introduce metabolically resistant groups (e.g., replacing methyl with trifluoromethyl on the piperidine ring) to block CYP3A4-mediated oxidation .
  • Prodrug Approaches : Mask polar groups (e.g., esterify the sulfonyl group) to enhance bioavailability and reduce first-pass metabolism .

Basic: What are the key considerations for selecting solvent systems in the crystallization of this compound?

  • Solvent Polarity : Use mixed solvents (e.g., ethyl acetate/hexane) to balance solubility and nucleation rates. Polar aprotic solvents like DMF may induce amorphous precipitates .
  • Temperature Gradients : Slow cooling (0.5°C/min) from reflux to 4°C promotes crystal lattice formation. Monitor via polarized light microscopy .

Advanced: How can researchers validate target engagement in cellular models for this compound?

  • Cellular Thermal Shift Assay (CETSA) : Incubate cells with the compound, lyse, and heat to denature unbound proteins. Quantify target protein stability via Western blot .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with target proteins, followed by pull-down and MS identification .

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